
5-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is a fluorinated derivative of quinazoline, a bicyclic compound that contains a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione typically involves the fluorination of a quinazoline precursor. One common method involves the use of Selectfluor, a reagent known for its ability to introduce fluorine atoms into organic molecules. The reaction conditions often include the use of an organic solvent such as acetonitrile and a base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the fluorine atom under basic conditions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry.
Scientific Research Applications
5-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound without the fluorine atom.
4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione: A non-fluorinated derivative.
Fluoroquinolones: A class of antibiotics with a similar fluorinated structure.
Uniqueness
5-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C8H11FN2O2 |
|---|---|
Molecular Weight |
186.18 g/mol |
IUPAC Name |
5-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H11FN2O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h4-6H,1-3H2,(H2,10,11,12,13) |
InChI Key |
RGQSNXOYHUGWNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(C1)F)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




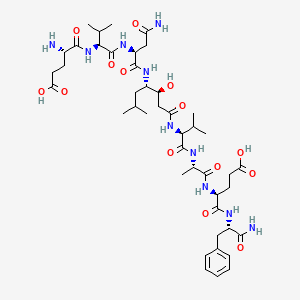


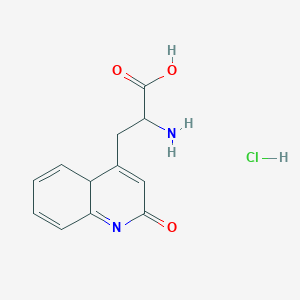
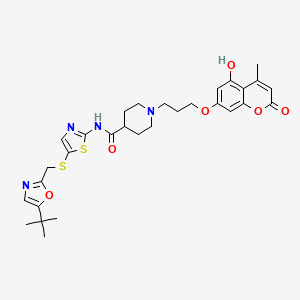
![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12366524.png)

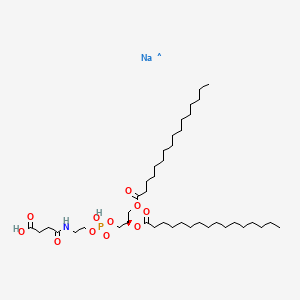
![4-[(1S)-1-amino-2-[[1-(4-chlorophenyl)cyclopropanecarbonyl]amino]ethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B12366534.png)
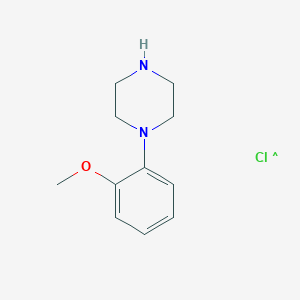
![(3aR,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B12366542.png)

